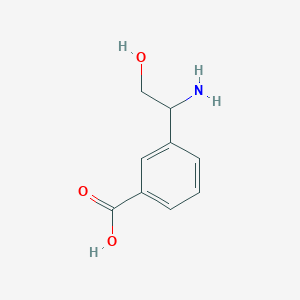

3-(1-Amino-2-hydroxyethyl)benzoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-Amino-2-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group and a hydroxyethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Amino-2-hydroxyethyl)benzoic acid can be achieved through several methods. One common approach involves the reaction of 3-nitrobenzoic acid with ethylene oxide, followed by reduction of the nitro group to an amino group. The reaction conditions typically involve the use of a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

3-(1-Amino-2-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

Reduction: The nitro group can be reduced back to an amino group using reducing agents like hydrogen gas and palladium on carbon.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of 3-(1-Nitro-2-hydroxyethyl)benzoic acid.

Reduction: Formation of this compound.

Substitution: Formation of various substituted benzoic acid derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

3-(1-Amino-2-hydroxyethyl)benzoic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-(1-Amino-2-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The amino and hydroxyethyl groups can form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Amino-3-hydroxybenzoic acid: Similar structure but with different substitution pattern on the benzene ring.

4-Amino-2-hydroxybenzoic acid: Another isomer with the amino and hydroxy groups in different positions.

3-Amino-4-hydroxybenzoic acid: Similar compound with the hydroxy group in the para position relative to the amino group.

Uniqueness

3-(1-Amino-2-hydroxyethyl)benzoic acid is unique due to the specific positioning of the amino and hydroxyethyl groups, which can influence its chemical reactivity and interactions with other molecules

Biologische Aktivität

3-(1-Amino-2-hydroxyethyl)benzoic acid, also known as 3-(2-hydroxyethyl)aminobenzoic acid, is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C9H11NO3

- Molecular Weight : 181.19 g/mol

- Structure : The compound features an amino group and a hydroxyethyl group attached to a benzoic acid moiety, which contributes to its biological activity.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

-

Antioxidant Activity :

- Studies have shown that this compound exhibits antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage and may contribute to its potential in preventing various diseases related to oxidative stress.

-

Anti-inflammatory Effects :

- Research indicates that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation. This property makes it a candidate for developing treatments for inflammatory diseases.

-

Neuroprotective Properties :

- The compound has been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and apoptosis, suggesting potential applications in treating conditions like Alzheimer's disease.

-

Antimicrobial Activity :

- Preliminary studies have indicated that this compound possesses antimicrobial properties against various bacterial strains. This could open avenues for its use in developing new antibacterial agents.

The mechanisms by which this compound exerts its biological effects are still being elucidated. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Interaction : There is evidence suggesting that it may interact with certain receptors, influencing cellular signaling pathways related to inflammation and cell survival.

Research Findings

Recent studies have highlighted the significance of this compound in various biological contexts:

- Case Study on Neuroprotection : A study published in a peer-reviewed journal demonstrated that treatment with this compound significantly reduced neuronal death in vitro models exposed to neurotoxic agents, indicating its potential as a neuroprotective agent .

- Antioxidant Efficacy : In vitro assays showed that the compound effectively reduced oxidative stress markers in cultured cells, suggesting its utility as an antioxidant supplement .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 3-(Aminomethyl)benzoic acid | 1500-28-6 | Known for strong anti-inflammatory effects |

| p-Hydroxybenzoic acid | 99-96-7 | Exhibits antimicrobial properties |

| 4-Aminobenzoic acid | 150-13-0 | Used as a local anesthetic |

Eigenschaften

Molekularformel |

C9H11NO3 |

|---|---|

Molekulargewicht |

181.19 g/mol |

IUPAC-Name |

3-(1-amino-2-hydroxyethyl)benzoic acid |

InChI |

InChI=1S/C9H11NO3/c10-8(5-11)6-2-1-3-7(4-6)9(12)13/h1-4,8,11H,5,10H2,(H,12,13) |

InChI-Schlüssel |

RCVDPFXRMRSVMV-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)C(=O)O)C(CO)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.